LogP: Balanced Lipophilicity
The computed partition coefficient (XLogP3-AA) of 2-(2-amino-4-chloro-5-fluorophenoxy)ethan-1-ol is 1.3, representing a balance between membrane permeability and aqueous solubility [1]. The 4-chloro analog lacking fluorine (2-(2-amino-4-chlorophenoxy)ethanol, CAS 1020970-86-8) has a computed XLogP3-AA of 1.5, indicating higher lipophilicity that may reduce aqueous solubility and enhance off-target binding [2]. Conversely, the 5-fluoro analog lacking chlorine (2-(2-amino-5-fluorophenoxy)ethanol, CAS 1021022-66-1) has an XLogP3-AA of 0.9, representing a shift toward greater hydrophilicity that may compromise membrane penetration in cellular assays [3]. The dual-halogenated target compound occupies a distinct intermediate lipophilicity window that is often preferred for CNS drug-like chemical space (LogP 1–3).
5-F analog: 0.9 (Δ +0.4)
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-(2-Amino-4-chlorophenoxy)ethanol: XLogP3-AA = 1.5; 2-(2-Amino-5-fluorophenoxy)ethanol: XLogP3-AA = 0.9 |
| Quantified Difference | ΔLogP = -0.2 vs. 4-chloro analog; ΔLogP = +0.4 vs. 5-fluoro analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For procurement decisions, the intermediate LogP value of 1.3 positions this building block for CNS-targeted and balanced-permeability drug discovery programs where both mono-halogenated analogs fall outside the optimal range.
- [1] PubChem Compound Summary for CID 66076929, 2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol. XLogP3-AA = 1.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1469047-64-0 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 53412857, 2-(2-Amino-4-chlorophenoxy)ethan-1-ol. XLogP3-AA = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1020970-86-8 (accessed 2026-05-02). View Source
- [3] PubChem Compound Summary for CID 28492225, 2-(2-Amino-5-fluorophenoxy)ethan-1-ol. XLogP3-AA = 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021022-66-1 (accessed 2026-05-02). View Source
